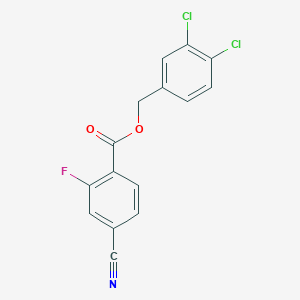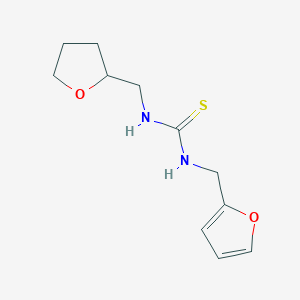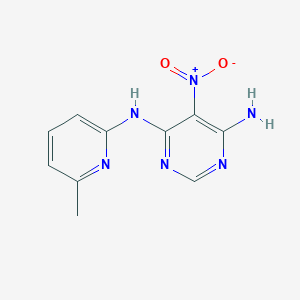![molecular formula C17H28Cl2N2O2 B4136958 N-[2-(allyloxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136958.png)
N-[2-(allyloxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride
Descripción general
Descripción
N-[2-(allyloxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as F11356, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of N-[2-(allyloxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride involves its ability to inhibit the release of dopamine and to act as a selective serotonin reuptake inhibitor (SSRI). This compound has been shown to bind to the serotonin transporter, which prevents the reuptake of serotonin into presynaptic neurons, leading to increased serotonin levels in the synaptic cleft.
Biochemical and Physiological Effects:
N-[2-(allyloxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of dopamine release and the increase in serotonin levels in the synaptic cleft. These effects could potentially be useful in the treatment of certain neurological and mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(allyloxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its ability to selectively inhibit the release of dopamine and act as an SSRI. This specificity could potentially lead to more targeted and effective treatments for certain disorders. However, one limitation of using N-[2-(allyloxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its potential for off-target effects, which could lead to unintended consequences.
Direcciones Futuras
There are several future directions for the study of N-[2-(allyloxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride, including its potential use in the treatment of neurological and mood disorders. Further research is needed to better understand the mechanisms of action of this compound and to determine its safety and efficacy in humans. Additionally, N-[2-(allyloxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride could potentially be used as a tool for studying the role of dopamine and serotonin in various physiological processes.
Aplicaciones Científicas De Investigación
N-[2-(allyloxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride has been studied for its potential use in various areas of scientific research, including neuroscience and pharmacology. In neuroscience, this compound has been shown to have an inhibitory effect on the release of dopamine, which could potentially be useful in the treatment of certain neurological disorders. In pharmacology, N-[2-(allyloxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride has been studied for its potential use as a selective serotonin reuptake inhibitor (SSRI), which could be useful in the treatment of depression and other mood disorders.
Propiedades
IUPAC Name |
3-morpholin-4-yl-N-[(2-prop-2-enoxyphenyl)methyl]propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-2-12-21-17-7-4-3-6-16(17)15-18-8-5-9-19-10-13-20-14-11-19;;/h2-4,6-7,18H,1,5,8-15H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQNOCJKWDYXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNCCCN2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-morpholin-4-yl-N-[(2-prop-2-enoxyphenyl)methyl]propan-1-amine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-adamantyl)-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4136879.png)

![2-(1,3-benzodioxol-5-ylmethyl)-1-(4-tert-butylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136894.png)
![N-[2-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136909.png)

![2-(1-adamantyl)-N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4136917.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4136932.png)
![2-(4-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4136938.png)
![2-(4-chloro-2-nitrophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4136939.png)


![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4136965.png)

